

Application Notes and Protocols for In Vivo Administration of VPC-18005

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

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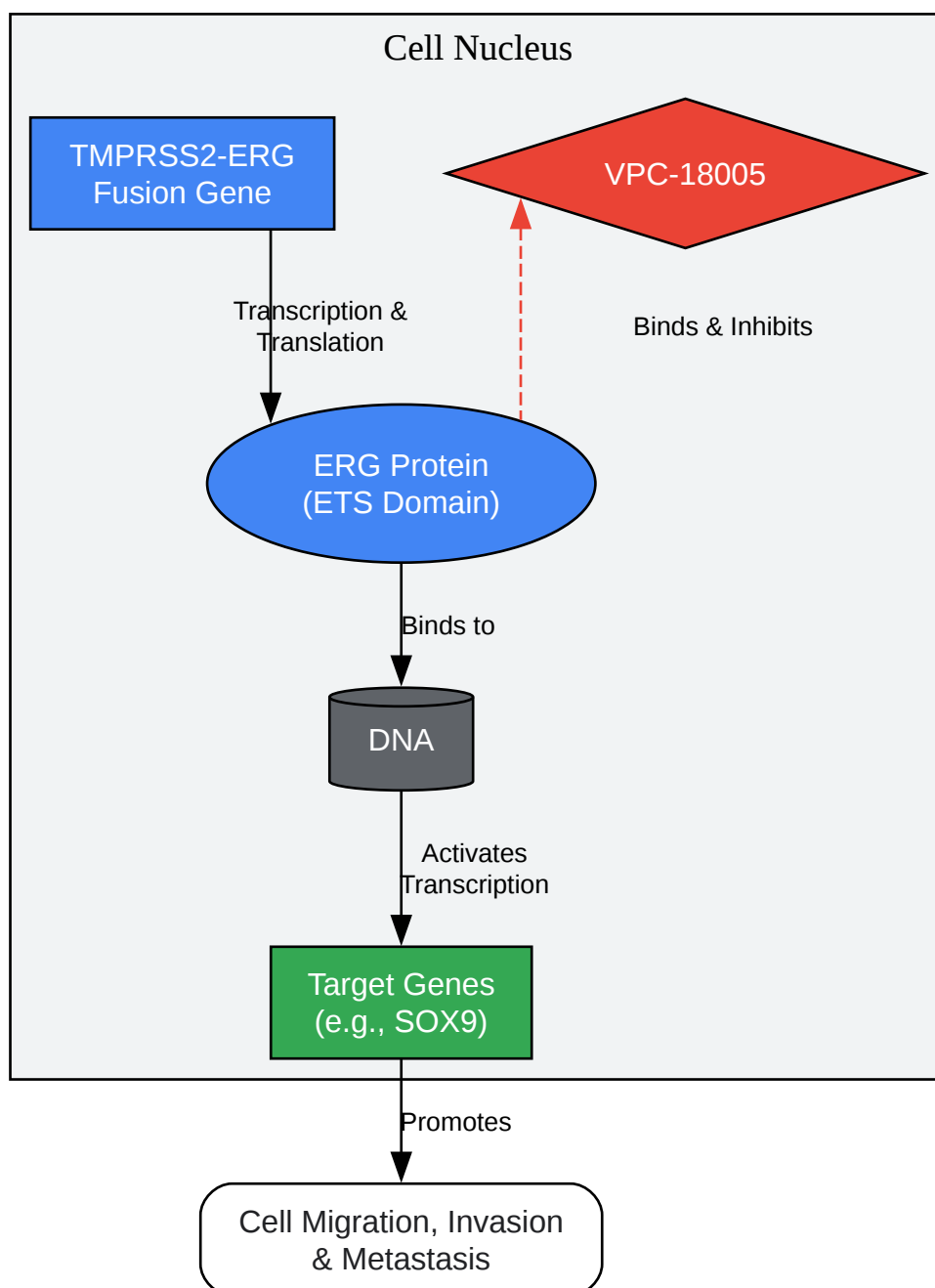
Abstract

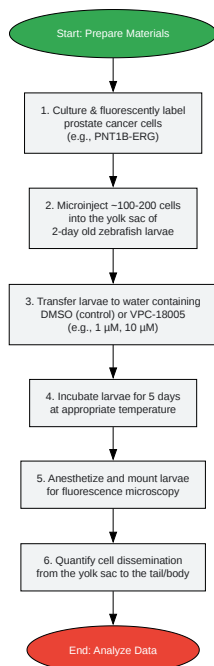
VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to genomic translocations (e.g., TMPRSS2-ERG).[1][2][3] This compound directly targets the ERG-ETS domain, sterically hindering its ability to bind to DNA.[2][4] By disrupting this interaction, **VPC-18005** effectively inhibits ERG-mediated transcription of target genes, such as SOX9, which are crucial for processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[4][5] Preclinical in vivo studies in animal models have demonstrated that **VPC-18005** can reduce cancer cell metastasis without exhibiting overt cytotoxicity, highlighting its potential as a non-toxic, anti-metastatic therapeutic agent for ERG-expressing cancers.[4][5]

Mechanism of Action: ERG Signaling Pathway Inhibition

In many prostate cancers, the fusion of the TMPRSS2 gene with the ERG gene leads to aberrant, androgen-regulated overexpression of the ERG protein.[2] ERG, a member of the ETS family of transcription factors, binds to DNA via its conserved ETS domain, driving the expression of genes that promote tumor progression and metastasis.[2][4] **VPC-18005** was identified through rational drug design to fit into a pocket on the ERG-ETS domain.[4] This

binding physically blocks the domain from interacting with DNA, thereby inhibiting the transcription of ERG target genes and suppressing the metastatic phenotype.[1][4]





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